1-Propanamine, 3-[(5-bromo-2-pyrazinyl)oxy]-N,N-dimethyl-
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Overview
Description
1-Propanamine, 3-[(5-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- is a chemical compound with the molecular formula C9H14BrN3O It is characterized by the presence of a bromine atom attached to a pyrazine ring, which is further connected to a propanamine chain through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanamine, 3-[(5-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- typically involves the reaction of 5-bromo-2-pyrazinecarboxylic acid with N,N-dimethylpropan-1-amine in the presence of a coupling agent. The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the coupling process. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Propanamine, 3-[(5-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromine atom or other functional groups.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Sodium azide, potassium cyanide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound .
Scientific Research Applications
1-Propanamine, 3-[(5-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 1-Propanamine, 3-[(5-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-Propanamine, 3-[(5-chloro-2-pyrazinyl)oxy]-N,N-dimethyl-
- 1-Propanamine, 3-[(5-fluoro-2-pyrazinyl)oxy]-N,N-dimethyl-
- 1-Propanamine, 3-[(5-iodo-2-pyrazinyl)oxy]-N,N-dimethyl-
Uniqueness
1-Propanamine, 3-[(5-bromo-2-pyrazinyl)oxy]-N,N-dimethyl- is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine-containing compound may exhibit different physicochemical properties and biological effects, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-(5-bromopyrazin-2-yl)oxy-N,N-dimethylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrN3O/c1-13(2)4-3-5-14-9-7-11-8(10)6-12-9/h6-7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RACINOFMMYDOEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CN=C(C=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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